Octacosane-1,2-diol

Description

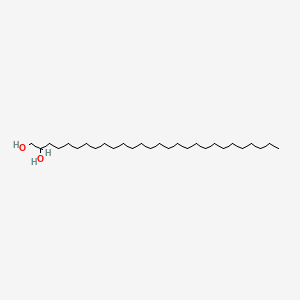

Structure

2D Structure

Properties

IUPAC Name |

octacosane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28(30)27-29/h28-30H,2-27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEAULSOEVDNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50913974 | |

| Record name | Octacosane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97338-11-9 | |

| Record name | 1,2-Octacosanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97338-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Octacosanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097338119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octacosane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octacosane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACOSANYL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D573UZO39L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Octacosane 1,2 Diol

De Novo Synthetic Pathways to Octacosane-1,2-diol

The synthesis of this compound primarily relies on the creation of the vicinal diol functionality on a pre-existing long-chain hydrocarbon skeleton. The most direct precursor is 1-octacosene, which can be subjected to various dihydroxylation strategies.

Regioselective and Stereoselective Carbon-Carbon Bond Formation

While direct de novo synthesis involving the step-by-step construction of the C28 backbone culminating in this compound is not commonly documented, the synthesis of the prerequisite long-chain alkene, 1-octacosene, can be achieved through various carbon-carbon bond-forming reactions. These methods, such as Wittig reactions or Grignard couplings, can build the long aliphatic chain, but the key step for forming the diol is typically the oxidation of the terminal alkene.

The stereochemistry of the final diol product is determined not at the carbon-carbon bond formation stage, but during the dihydroxylation of the alkene. Therefore, the focus of stereoselective synthesis lies in the subsequent vicinal diol formation step.

Vicinal Diol Formation Strategies

The conversion of an alkene to a vicinal diol is a cornerstone of organic synthesis, with several reliable methods applicable to long-chain alkenes like 1-octacosene. wikipedia.org The primary strategies involve the direct oxidation of the double bond.

Osmium-Catalyzed Dihydroxylation: The most prevalent methods for the syn-dihydroxylation of alkenes utilize osmium tetroxide (OsO₄). wikipedia.orgmasterorganicchemistry.comlibretexts.org Due to the high cost and toxicity of OsO₄, catalytic versions are standard practice.

Upjohn Dihydroxylation: This method uses a catalytic amount of OsO₄ with a stoichiometric amount of an oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) catalyst. wikipedia.orgorganic-chemistry.orgwikipedia.org This reaction is highly effective for producing cis-vicinal diols from alkenes and is suitable for a wide range of substrates. wikipedia.orgorganic-chemistry.org The reaction proceeds through a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester, which is then hydrolyzed to yield the cis-diol. wikipedia.orgorganic-chemistry.org

Sharpless Asymmetric Dihydroxylation: For the synthesis of chiral, enantiomerically enriched diols, the Sharpless asymmetric dihydroxylation is the premier method. organic-chemistry.orgwikipedia.orgwikidoc.org This reaction employs a catalytic system of osmium tetroxide, a stoichiometric oxidant (like potassium ferricyanide), and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL). organic-chemistry.orgwikipedia.orgalfa-chemistry.com The choice of the chiral ligand dictates which face of the alkene is hydroxylated, allowing for the synthesis of either the (R,S)- or (S,R)-enantiomer of this compound with high enantioselectivity. wikipedia.orgwikidoc.org The reagents for this transformation are commercially available as pre-packaged mixtures known as AD-mix-α and AD-mix-β. organic-chemistry.orgwikipedia.orgwikidoc.org This method is noted for its high degree of reliability and predictability.

| Dihydroxylation Method | Reagents | Stereochemistry | Key Features |

| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | syn (produces racemic or meso diols) | General and reliable for cis-diol synthesis. wikipedia.orgwikipedia.org |

| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, K₃[Fe(CN)₆], Chiral Ligand (e.g., (DHQ)₂-PHAL) | Enantioselective syn-dihydroxylation | Produces chiral diols with high enantiomeric excess. organic-chemistry.orgwikipedia.org |

| Permanganate Oxidation | Cold, dilute, basic KMnO₄ | syn | Less common due to risk of over-oxidation and C-C bond cleavage. masterorganicchemistry.com |

Derivatization Chemistry and Functional Group Interconversions of this compound

The two hydroxyl groups of this compound are reactive sites that can be modified through various chemical transformations, enabling the synthesis of a wide range of derivatives.

Esterification and Etherification Protocols

Esterification: The hydroxyl groups of this compound can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or anhydrides. Standard esterification protocols, such as the Fischer esterification (using a carboxylic acid and an acid catalyst), are applicable. csic.es For milder conditions, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) is effective. The long, non-polar alkyl chain of the diol influences its solubility, often requiring non-polar organic solvents for these reactions. nih.gov It is possible to achieve mono- or di-esterification by controlling the stoichiometry of the acylating agent.

Etherification: Ether derivatives can be prepared, for example, through the Williamson ether synthesis, where the diol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Regioselective mono-etherification can be challenging but may be achieved using protecting group strategies or specialized catalysts. For instance, methods involving the formation of stannylene acetals have been used for the regioselective alkylation of other diols and polyols. researchgate.net

Oxidation and Reduction Reactions in the Presence of Diol Functionality

Oxidation: The vicinal diol moiety is susceptible to oxidative cleavage. Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) will cleave the carbon-carbon bond between the two hydroxyl groups. In the case of this compound, this would result in the formation of formaldehyde (B43269) (from the C1 carbon) and heptacosanal (from the C2 carbon). More recently, catalytic methods using non-heme manganese complexes or supported ruthenium catalysts have been developed for the aerobic oxidative cleavage of vicinal diols, offering a greener alternative to stoichiometric heavy-metal oxidants. rsc.orgacs.org

Selective oxidation of one or both hydroxyl groups without C-C bond cleavage is also possible. Oxidation of the secondary alcohol at the C2 position to a ketone would yield an α-hydroxy ketone. This can be achieved using specific manganese-based catalysts with hydrogen peroxide. researchgate.net

Reduction: The reduction of a diol functionality is not a common transformation as alcohols are already in a relatively low oxidation state. However, under forcing conditions, it is possible to deoxygenate alcohols. More relevant is the reduction of derivatives of the diol. For example, if the diol is oxidized to a dicarbonyl compound, this can then be reduced back to the diol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Preparation of Chiral Intermediates from this compound

Chiral this compound, synthesized via methods like the Sharpless asymmetric dihydroxylation, is a valuable chiral building block. The two hydroxyl groups, with their defined stereochemistry, can be used to direct the stereochemical outcome of subsequent reactions or can be differentially protected and then functionalized.

For example, the chiral diol can be converted into a cyclic acetal (B89532) (e.g., an acetonide by reacting with acetone) to protect the diol functionality. The remaining long alkyl chain can be modified, and subsequent deprotection releases the original chiral diol moiety. Furthermore, the chiral centers can be transferred to other parts of a molecule in more complex synthetic sequences. The absolute stereochemistry of such long-chain 1,2-diols can be determined using techniques like NMR spectroscopy with chiral derivatizing agents, such as α-methoxyphenylacetic acid (MPA). nih.govresearchgate.net

The ability to generate a long-chain lipid with defined stereocenters makes chiral this compound a useful intermediate in the synthesis of complex lipids and other natural products. alfa-chemistry.com

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is fundamental to controlling its transformations and designing new applications. This section explores the kinetic studies of its reactions and the nature of the transient species that dictate the reaction pathways.

Kinetic Studies of this compound Transformations

While kinetic data specifically for this compound are not extensively reported, studies on analogous long-chain and vicinal diols provide significant insights into the factors influencing its reaction rates.

The oxidation of diols is a key transformation, and its kinetics have been investigated using various oxidants. For instance, the oxidation of vicinal and non-vicinal diols by tetrabutylammonium (B224687) tribromide (TBATB) has been shown to follow Michaelis-Menten type kinetics, indicating the formation of a pre-equilibrium complex between the diol and the oxidizing agent. ias.ac.in The reaction is first-order with respect to TBATB and shows a fractional order with respect to the diol. ias.ac.in This suggests that the rate-determining step involves the decomposition of this intermediate complex. ias.ac.in For the oxidation of vicinal diols like this compound, this mechanism proceeds via a glycol-bond fission. ias.ac.in

Kinetic studies on the oxidation of α,ω-diols over platinum catalysts have revealed that the rate of oxidation can be influenced by the carbon chain length. researchgate.net In some cases, the rate of conversion and selectivity towards the corresponding dicarboxylic acid increases with increasing chain length. researchgate.net The oxidation of diols can also be catalyzed by acids, and the reaction rates for different diols can be compared to understand the influence of their structure. ijsdr.org

The reaction of diols with hydroxyl radicals (•OH) in aqueous environments is relevant for understanding their atmospheric fate. Kinetic studies have shown that the bimolecular rate coefficients for these reactions are high, typically in the range of 10⁹ M⁻¹s⁻¹. copernicus.org A structure-activity relationship (SAR) has been developed, which can be used to estimate the rate constants for long-chain diols like this compound. copernicus.org The activation energies for these reactions suggest that the mechanism is dominated by H-atom abstraction. copernicus.org

The tables below present kinetic data from studies on analogous diols, which can be used to infer the kinetic behavior of this compound.

Table 1: Rate Constants for the Oxidation of Various Diols This table is interactive. Click on the headers to sort the data.

| Diol | Oxidant | Rate Constant (k) | Temperature (K) | Reference |

|---|---|---|---|---|

| Ethanediol | TBATB | 10.5 x 10⁻⁴ s⁻¹ | 298 | ias.ac.in |

| Propane-1,3-diol | TBATB | 4.30 x 10⁻⁴ s⁻¹ | 298 | ias.ac.in |

| 1,6-Hexanediol | Pt/C, O₂ | - | 343 | researchgate.net |

| 1,3-Propanediol | Pt/C, O₂ | - | 303-343 | researchgate.net |

| 1,4-Butanediol | •OH | (3.5 ± 0.1) x 10⁹ M⁻¹s⁻¹ | 298 | copernicus.org |

| 1,5-Pentanediol | •OH | (4.4 ± 0.7) x 10⁹ M⁻¹s⁻¹ | 298 | copernicus.org |

Data for Pt/C catalyzed oxidation is presented in terms of turnover frequency and activation energy in the source, not as a single rate constant.

Table 2: Activation Parameters for the Oxidation of Diols This table is interactive. Click on the headers to sort the data. | Diol | Oxidant | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Reference | |---|---|---|---|---| | 1,3-Propanediol | IQCC | 51.2 | 48.7 | -156.4 | ijsdr.org | | 1,4-Butanediol | IQCC | 46.5 | 44.0 | -171.1 | ijsdr.org | | 1,6-Hexanediol | Pt/C, O₂ | 35 | - | - | researchgate.net | | 1,3-Propanediol | Pt/C, O₂ | 34 | - | - | researchgate.net | IQCC = Isoquinolinium chlorochromate

Elucidation of Reaction Intermediates and Transition States

The transformation of this compound into various products is dictated by the formation of specific reaction intermediates and the energetic barriers of the corresponding transition states.

A prominent reaction of vicinal diols is oxidative cleavage , which breaks the carbon-carbon bond between the two hydroxyl-bearing carbons. When using periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), the reaction is understood to proceed through a cyclic periodate (B1199274) ester or a cyclic lead ester , respectively. thieme-connect.deucalgary.ca This cyclic intermediate forms by the reaction of the diol with the oxidant. ucalgary.ca The subsequent decomposition of this intermediate is a concerted process that leads to the formation of two carbonyl compounds. thieme-connect.deyoutube.com For this compound, this reaction would yield heptacosanal and formaldehyde. The formation of this cyclic intermediate is crucial, and the reaction rate is sensitive to the relative orientation of the hydroxyl groups; cis-diols generally react faster than trans-diols. thieme-connect.de

The Sharpless asymmetric dihydroxylation , a method to synthesize chiral diols from alkenes, provides insight into the formation of this compound from its corresponding alkene, 1-octadecene. organic-chemistry.orgwikipedia.org The mechanism involves the formation of a complex between the osmium tetroxide catalyst and a chiral ligand. wikipedia.org This complex then undergoes a [3+2] cycloaddition with the alkene to form a five-membered cyclic osmate ester . wikipedia.org Hydrolysis of this intermediate releases the diol and regenerates the catalyst. organic-chemistry.org

Another important reaction for vicinal diols is the pinacol rearrangement , which occurs under acidic conditions. This reaction involves the protonation of one of the hydroxyl groups, which then leaves as a water molecule to form a carbocation intermediate . masterorganicchemistry.com This is followed by a 1,2-alkyl or 1,2-hydride shift to form a more stable carbocation, which is resonance-stabilized by the adjacent oxygen atom. masterorganicchemistry.com Deprotonation then yields a ketone. In the case of this compound, this rearrangement would lead to the formation of a ketone.

The deoxydehydration (DODH) of vicinal diols to form alkenes, often catalyzed by rhenium complexes, has also been mechanistically studied using computational methods. rsc.org Density Functional Theory (DFT) calculations suggest that the mechanism involves proton shuttling between the ion pair of the catalyst and that the reduction of the metal center by a phosphine (B1218219) reductant occurs before the condensation of the diol with the catalyst. rsc.org

The proposed intermediates for key reactions of this compound are summarized in the table below.

Table 3: Intermediates in Key Reactions of Vicinal Diols This table is interactive. Click on the headers to sort the data.

| Reaction | Key Intermediate | Subsequent Transformation |

|---|---|---|

| Oxidative Cleavage (e.g., with HIO₄) | Cyclic Periodate Ester | Concerted decomposition to two carbonyl compounds. thieme-connect.deucalgary.ca |

| Sharpless Dihydroxylation (synthesis) | Cyclic Osmate Ester | Hydrolysis to the diol. organic-chemistry.orgwikipedia.org |

| Pinacol Rearrangement | Carbocation | 1,2-alkyl/hydride shift followed by deprotonation to a ketone. masterorganicchemistry.com |

| Deoxydehydration (DODH) | Metal-Diolate Complex | Olefin extrusion to form an alkene. rsc.org |

Natural Occurrence, Isolation, and Biosynthetic Pathways of Octacosane 1,2 Diol

Distribution and Isolation Methodologies from Biological Sources

The detection and characterization of Octacosane-1,2-diol are contingent on its location within complex biogenic matrices, primarily plant surface waxes and certain microbial environments. Its isolation requires sophisticated analytical techniques to separate it from a multitude of other lipidic compounds.

Plant cuticular waxes form a protective, hydrophobic layer on the aerial surfaces of terrestrial plants, playing a critical role in preventing non-stomatal water loss and protecting against various environmental stresses. frontiersin.orgnih.govsemanticscholar.org This wax is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, primary alcohols, aldehydes, ketones, and esters. frontiersin.org

Table 1: Common Compound Classes in Plant Cuticular Waxes

| Compound Class | General Formula | Typical Chain Lengths | Putative Function |

| Very-Long-Chain Fatty Acids | CH₃(CH₂)ₙCOOH | C₂₀ - C₃₄ | Precursors for other wax components |

| Alkanes | CH₃(CH₂)ₙCH₃ | C₂₅ - C₃₅ (odd chains dominate) | Primary water barrier |

| Primary Alcohols | CH₃(CH₂)ₙCH₂OH | C₂₂ - C₃₂ (even chains dominate) | Structural component, precursor |

| Aldehydes | CH₃(CH₂)ₙCHO | C₂₂ - C₃₂ (even chains dominate) | Intermediate in alkane formation |

| Ketones | R-CO-R' | C₂₅ - C₃₃ | Structural component |

| Esters | R-COO-R' | C₃₄ - C₆₂ | Structural component |

| Alkanediols (e.g., this compound) | HOCH₂(CHOH)(CH₂)ₙCH₃ | C₂₂ - C₂₈ | Modifier of wax physical properties |

The microbial production of diols is well-documented, although research has largely focused on shorter-chain compounds like 1,2-propanediol and 2,3-butanediol from engineered or naturally fermentative microbes. nih.govnih.govmdpi.com However, evidence suggests that microorganisms possess the metabolic capability to process long-chain alkanes, which are the precursors to long-chain diols.

Certain bacteria, such as Arthrobacter nicotianae, have been shown to utilize n-alkanes up to C40, including octacosane (B166375) (C28), as their sole source of carbon and energy. nih.gov The microbial degradation of hydrocarbons often proceeds via oxidation, with dioxygenase and dehydrogenase enzymes catalyzing the formation of diol intermediates from substrates like polycyclic aromatic hydrocarbons. mdpi.com This enzymatic machinery provides a basis for the potential microbial synthesis of this compound from octacosane or related C28 precursors in soil, aquatic, or sedimentary environments where long-chain alkanes are present from decaying plant matter or petroleum sources. While direct isolation from microbial cultures is not widely reported, the metabolic potential strongly suggests their existence in these niches.

Isolating this compound from its natural sources requires a multi-step process designed to separate this polar lipid from the less polar bulk components of waxes and other extracts. The methodology typically involves solvent extraction followed by chromatographic purification.

The initial step is often a total lipid extraction from the source material (e.g., plant leaves) using organic solvents. Epicuticular waxes can be selectively removed by brief immersion in a non-polar solvent like chloroform, dichloromethane, or hexane. nih.gov Following extraction, the crude lipid mixture is fractionated to separate compounds based on polarity. This is commonly achieved using column chromatography with a stationary phase like silica gel. A gradient of solvents with increasing polarity is used to elute different compound classes, from non-polar alkanes to more polar alcohols and diols.

Further purification of the diol-containing fraction is typically accomplished using techniques such as preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Final structural confirmation and identification rely on analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) for determining molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise molecular structure.

Table 2: Methodologies for the Isolation and Analysis of this compound

| Technique | Principle | Application in Workflow |

| Solvent Extraction | Differential solubility of lipids in organic solvents. | Initial removal of total or surface lipids from the biological matrix. |

| Column Chromatography | Separation based on polarity through a solid stationary phase (e.g., silica gel). | Fractionation of crude extract to separate compound classes (e.g., hydrocarbons, esters, alcohols, diols). |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Monitoring column chromatography fractions and preparative purification of small samples. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation in a packed column under high pressure. | Final purification of the diol compound to achieve high purity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and fragmentation. | Identification and quantification of the purified diol (often after derivatization). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with a magnetic field. | Definitive structural elucidation of the purified compound. |

Postulated Biosynthetic Routes and Enzymatic Mechanisms for Alkanediol Formation

The biosynthesis of very-long-chain lipids like this compound begins with foundational fatty acid synthesis. The specific functional groups are introduced through subsequent modification pathways that create a diverse array of compounds from common precursors.

The biosynthesis of all cuticular wax components originates from C16 and C18 fatty acids synthesized in plastids. frontiersin.org These are transported to the endoplasmic reticulum, where they are elongated by a fatty acid elongase (FAE) complex to form VLCFAs, including the C28 precursor, octacosanoic acid. frontiersin.org From this point, two main pathways are hypothesized to lead to this compound.

One plausible route involves the hydroxylation of the fatty acyl precursor. This pathway would start with the α-hydroxylation (at the C-2 position) of octacosanoyl-CoA to yield 2-hydroxyoctacosanoyl-CoA. This intermediate would then undergo reduction of its carboxyl group. This reduction is typically a two-step process: first, an acyl-CoA reductase converts the thioester to an aldehyde (2-hydroxyoctacosanal), which is then reduced by an aldehyde reductase or alcohol dehydrogenase to form the primary alcohol at the C-1 position, yielding this compound.

A second possibility involves the direct dihydroxylation of a C28 alkene (octacosene). Alkenes are known intermediates in some lipid metabolic pathways, and enzymatic dihydroxylation on adjacent carbons is a known biochemical reaction. wikipedia.orgsoton.ac.uk This would involve an enzyme system capable of adding two hydroxyl groups across a double bond in the fatty acyl chain. Both pathways leverage established types of biochemical reactions—hydroxylation and reduction—that are central to the formation of other functionalized lipids. nih.gov

While the specific enzymes responsible for this compound synthesis have not been isolated and characterized, their identities can be inferred from the postulated biosynthetic pathways and similar known enzyme families. The in vitro characterization of these candidate enzymes is a critical step in verifying the proposed routes.

The key enzymatic steps are hydroxylation and reduction.

Hydroxylation: The introduction of a hydroxyl group onto the long alkyl chain is likely catalyzed by a member of the cytochrome P450 monooxygenase superfamily or a fatty acid hydroxylase. These enzymes are known to be involved in the synthesis of other hydroxylated lipids, such as ω-hydroxy fatty acids. mdpi.com

Reduction: The conversion of the carboxylic acid group of a 2-hydroxy fatty acid intermediate to a primary alcohol would require reductases. Specifically, a fatty acyl-CoA reductase would catalyze the formation of the aldehyde intermediate, and a broad-specificity alcohol dehydrogenase or aldehyde reductase would complete the final reduction to the diol. nih.govnih.gov

In vitro characterization would involve expressing candidate genes (identified via genomic or transcriptomic analysis of organisms known to produce the diol) in a heterologous system like yeast or E. coli. The resulting recombinant enzymes would be purified and assayed for activity using the C28 substrate (e.g., octacosanoyl-CoA) and necessary cofactors (e.g., NADPH, O₂). The reaction products would then be analyzed by GC-MS to confirm the formation of this compound or its intermediates.

Table 3: Potential Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Putative Role | Substrate | Product |

| Fatty Acid α-Hydroxylase | Catalyzes hydroxylation at the C-2 position. | Octacosanoyl-CoA | 2-Hydroxyoctacosanoyl-CoA |

| Cytochrome P450 Monooxygenase | Alternative enzyme for hydroxylation at C-2 or other positions. | Octacosanoyl-CoA or Octacosene | Hydroxylated intermediate |

| Fatty Acyl-CoA Reductase | Reduces the acyl-thioester group to an aldehyde. | 2-Hydroxyoctacosanoyl-CoA | 2-Hydroxyoctacosanal |

| Alcohol Dehydrogenase / Aldehyde Reductase | Reduces the aldehyde group to a primary alcohol. | 2-Hydroxyoctacosanal | This compound |

Metabolic Engineering Approaches to Modulate this compound Production in Model Organisms

The microbial production of very-long-chain fatty diols, such as this compound, represents a promising and sustainable alternative to chemical synthesis. Metabolic engineering of model organisms like Escherichia coli and Saccharomyces cerevisiae offers a powerful platform to develop cell factories for the targeted synthesis of this valuable compound. While direct metabolic engineering for this compound has not been extensively reported, a wealth of knowledge from the engineering of very-long-chain fatty acid (VLCFA) and fatty alcohol production can be leveraged to devise effective strategies. This section outlines the key metabolic engineering approaches to establish and enhance the biosynthesis of this compound in these model organisms.

A plausible biosynthetic pathway for this compound in a heterologous host would involve two primary stages: first, the synthesis of the C28 precursor, octacosanoyl-CoA, and second, the enzymatic conversion of this precursor to the final 1,2-diol product. The engineering efforts would therefore focus on optimizing both of these stages.

Engineering Strategies in Escherichia coli

E. coli is a versatile and widely used prokaryotic host for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of a vast array of genetic tools.

Enhancing the Supply of Octacosanoyl-CoA:

The native fatty acid synthesis (FAS) machinery in E. coli primarily produces fatty acids with chain lengths of C16 and C18. To produce octacosanoyl-CoA, the precursor pool of malonyl-CoA must be increased, and a heterologous fatty acid elongase (FAE) system capable of extending the fatty acid chain to 28 carbons needs to be introduced.

Increasing Malonyl-CoA Availability: The first committed step in fatty acid biosynthesis is the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC). Overexpression of the components of the ACC complex (accA, accB, accC, and accD) can significantly boost the intracellular concentration of malonyl-CoA, a critical building block for fatty acid elongation.

Heterologous Expression of a Fatty Acid Elongase (FAE) System: Since E. coli lacks the machinery for producing VLCFAs, a multi-enzyme FAE system from a plant, such as Arabidopsis thaliana, can be heterologously expressed. frontiersin.org This system typically comprises four enzymes that carry out the sequential steps of condensation, reduction, dehydration, and a second reduction to extend the fatty acyl chain by two carbons in each cycle. The expression of a plant-derived enzymatic cascade has been shown to enable unbranched VLCFA biosynthesis in E. coli. frontiersin.orgfrontiersin.org

Blocking Competing Pathways: To channel more carbon towards VLCFA synthesis, competing pathways that consume the fatty acid precursors should be blocked. A key target is the β-oxidation pathway, which is responsible for fatty acid degradation. Deletion of the fadD gene, which encodes the acyl-CoA synthetase that activates fatty acids for degradation, is a common strategy to prevent the loss of the desired product. plos.org

Conversion of Octacosanoyl-CoA to this compound:

This conversion is a challenging step that likely requires a multi-enzyme system, as there are no known single enzymes that directly convert a fatty acyl-CoA to a 1,2-diol. A plausible engineered pathway could involve:

Reduction to an Aldehyde: A carboxylic acid reductase (CAR) can reduce the fatty acyl-CoA to an octacosanal intermediate.

Hydroxylation and Reduction: A subsequent hydroxylation at the α-carbon by a cytochrome P450 monooxygenase, followed by a reduction of the aldehyde by an alcohol dehydrogenase, could yield the 1,2-diol.

Alternatively, a dioxygenase could potentially introduce two hydroxyl groups at the terminal carbons. The selection and optimization of these enzymes would be a critical area of research.

Table 1: Summary of Metabolic Engineering Strategies for this compound Production in E. coli

| Target | Genetic Modification | Rationale |

| Precursor Supply | Overexpression of accABCD genes | Increase the intracellular pool of malonyl-CoA. |

| VLCFA Synthesis | Heterologous expression of a plant FAE system (e.g., from A. thaliana) | Enable the synthesis of C28 fatty acids. frontiersin.orgfrontiersin.org |

| Preventing Product Degradation | Knockout of the fadD gene | Block the entry of fatty acids into the β-oxidation pathway. plos.org |

| Final Product Formation | Heterologous expression of a carboxylic acid reductase (CAR) and a modified alcohol dehydrogenase/monooxygenase | Convert octacosanoyl-CoA to this compound. |

Engineering Strategies in Saccharomyces cerevisiae

The yeast S. cerevisiae is a robust eukaryotic host for metabolic engineering, offering advantages such as tolerance to industrial conditions and the presence of subcellular compartments like the endoplasmic reticulum, which is the natural location of fatty acid elongation.

Enhancing the Supply of Octacosanoyl-CoA:

S. cerevisiae possesses a native fatty acid elongation system located in the endoplasmic reticulum, which can be engineered to increase the production of VLCFAs.

Rewiring the Native Elongation System: The yeast elongase enzymes, particularly Elo2p and Elo3p, are involved in the synthesis of VLCFAs. Overexpression of these elongases can lead to an accumulation of longer-chain fatty acids.

Increasing Precursor Supply: Similar to E. coli, enhancing the supply of acetyl-CoA and malonyl-CoA is crucial. This can be achieved by engineering the pyruvate dehydrogenase bypass and overexpressing the native acetyl-CoA carboxylase (ACC1). oup.com

Heterologous Expression of a Mycobacterial FAS I System: An alternative to modifying the native system is the expression of a heterologous FAS I system from Mycobacterium smegmatis, which has been shown to produce VLCFAs in yeast. researchgate.net

Eliminating Competing Pathways: To prevent the diversion of VLCFAs into storage lipids, genes encoding acyltransferases involved in triacylglycerol and steryl ester synthesis, such as DGA1 and LRO1, can be deleted.

Conversion of Octacosanoyl-CoA to this compound:

The strategies for this conversion in yeast would be similar to those proposed for E. coli, involving the heterologous expression of enzymes like carboxylic acid reductases and cytochrome P450s. The endoplasmic reticulum of yeast provides a favorable environment for the functional expression of membrane-bound enzymes like P450s.

Table 2: Summary of Metabolic Engineering Strategies for this compound Production in S. cerevisiae

| Target | Genetic Modification | Rationale |

| Precursor Supply | Overexpression of native elongases (e.g., ELO2, ELO3) | Enhance the synthesis of very-long-chain fatty acids. |

| Precursor Supply | Engineering of the pyruvate dehydrogenase bypass and overexpression of ACC1 | Increase the cytosolic pools of acetyl-CoA and malonyl-CoA. oup.com |

| VLCFA Synthesis | Heterologous expression of a mycobacterial FAS I system | Provide an alternative pathway for VLCFA production. researchgate.net |

| Preventing Precursor Diversion | Knockout of DGA1 and LRO1 genes | Block the synthesis of storage lipids, making more VLCFAs available. |

| Final Product Formation | Heterologous expression of a multi-enzyme system (e.g., CAR, P450) | Convert octacosanoyl-CoA to the final 1,2-diol product. |

Advanced Analytical Strategies for the Characterization and Quantification of Octacosane 1,2 Diol

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are central to isolating octacosane-1,2-diol from intricate sample matrices, enabling precise quantification and subsequent structural analysis. The choice of technique is dictated by the volatility of the analyte and the complexity of the sample.

Due to its high boiling point, the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) requires a derivatization step to increase its volatility. chromforum.org This process involves chemically modifying the hydroxyl groups to form less polar and more volatile derivatives.

Common derivatization reagents for diols include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and phenylboronic acid (PBA). sci-hub.senih.govresearch-solution.comd-nb.info The derivatization of 1,2-diols with PBA to form cyclic phenylboronic esters is a particularly effective strategy. sci-hub.senih.govd-nb.info This reaction is often rapid and can be performed in the aqueous phase, simplifying sample preparation. d-nb.info The resulting derivatives are stable and exhibit excellent chromatographic behavior, allowing for sensitive and accurate quantification by GC-MS. sci-hub.senih.gov For instance, a validated GC-MS method for shorter-chain diols using phenylboronic esterification demonstrated high sensitivity, with detection limits in the low mg/kg range. nih.gov The mass spectra of these derivatives provide characteristic fragmentation patterns that aid in structural confirmation. sci-hub.seagriculturejournals.cz

The selection of the appropriate derivatizing agent and reaction conditions is crucial for achieving optimal results. For example, trimethylsilylation using reagents like BSTFA with a catalyst such as 1% trimethylchlorosilane (TMCS) is a common approach for hydroxylated compounds. research-solution.com The reaction typically involves dissolving the sample, evaporating it to dryness, adding the silylating agent, and heating to ensure complete derivatization before GC-MS analysis. research-solution.com

Table 1: GC-MS Derivatization Agents for Diol Analysis

| Derivatization Agent | Target Functional Group | Common Reaction Conditions | Advantages |

|---|---|---|---|

| Phenylboronic Acid (PBA) | vicinal diols | Room temperature, aqueous or organic phase d-nb.info | Forms stable cyclic esters, high selectivity for 1,2- and 1,3-diols sci-hub.senih.gov |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl groups | Heating (e.g., 60-80°C) in an appropriate solvent research-solution.com | Highly effective for silylating hydroxyl groups, increases volatility chromforum.orgresearch-solution.com |

| Heptafluorobutyric anhydride (B1165640) (HFBA) | Hydroxyl groups | Derivatization prior to extraction researchgate.netnih.gov | Creates derivatives suitable for electron-capture detection (ECD), enhancing sensitivity researchgate.net |

For the analysis of this compound in its native, non-volatile form or as part of larger, non-volatile structures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Normal-phase HPLC, in particular, is effective for separating polar compounds like long-chain diols. researchgate.net

In LC-MS analysis of long-chain diols, Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source. researchgate.net During APCI-MS analysis, diols often undergo in-source dehydration, leading to the detection of a characteristic dehydrated fragment ([M+H]+ − 18 Da). researchgate.net This feature, along with the retention time, aids in the tentative identification of these compounds. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS or MS²), which provides detailed fragmentation patterns of the parent ion. researchgate.net The development of LC-MS methods allows for the simultaneous analysis of various lipid classes, including long-chain diols, within a single chromatographic run. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of complex lipid mixtures. solubilityofthings.comchromatographyonline.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, offering properties intermediate between a gas and a liquid. mdpi.com This results in high separation efficiency, reduced analysis times, and a significant reduction in the use of organic solvents, aligning with green chemistry principles. solubilityofthings.commdpi.com

SFC is particularly well-suited for separating lipid classes. chromatographyonline.comnih.gov By using polar stationary phases, such as those with diol or aminopropyl functionalities, lipids can be separated based on the polarity of their head groups. mdpi.comresearchgate.net This class-based separation simplifies quantification, as compounds within the same class elute together, minimizing the effects of ion suppression that can occur in LC-MS. chromatographyonline.com The polarity of the supercritical fluid mobile phase can be fine-tuned by adding organic modifiers like methanol, which enhances the separation of different lipid classes. solubilityofthings.com The coupling of SFC with mass spectrometry (SFC-MS) provides a highly specific and sensitive detection method, making it an excellent tool for lipidomics and the characterization of complex samples containing long-chain diols. nih.gov

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Sample Volatility Requirement | Derivatization | Primary Separation Principle | Key Advantages |

|---|---|---|---|---|

| GC-MS | Volatile | Required | Partitioning between gas and liquid/solid phase | High resolution, established libraries nih.govanalytice.com |

| LC-MS | Non-volatile | Not required | Partitioning between liquid and solid phase | Analyzes native forms, suitable for large molecules nih.govresearchgate.net |

| SFC | Non-volatile | Not required | Partitioning between supercritical fluid and solid phase | Fast analysis, reduced solvent use, class separation solubilityofthings.comchromatographyonline.com |

Spectroscopic Methods for Definitive Structural Elucidation of this compound

While chromatography provides separation and initial identification, spectroscopic methods are indispensable for the definitive structural elucidation of this compound, confirming the precise arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of a molecule. emerypharma.comslideshare.net Both ¹H and ¹³C NMR are crucial for the structural analysis of diols. researchgate.net

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. slideshare.net For this compound, specific signals would correspond to the protons on the carbons bearing the hydroxyl groups (CH-OH), the adjacent methylene (B1212753) protons, and the long alkyl chain. The chemical shifts of the CH-OH protons are particularly informative. researchgate.netmodgraph.co.uk The coupling patterns (multiplicity) of these signals can help determine the connectivity of the atoms and thus the position of the hydroxyl groups.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. savemyexams.com The chemical shifts of the carbons attached to the hydroxyl groups are significantly different from those of the other methylene carbons in the long alkyl chain, providing clear evidence for the position of the diol functionality. univ-lemans.frpsu.edu The chemical shifts of carbons in long-chain compounds are influenced by their proximity to functional groups. psu.edu

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, providing unambiguous structural assignment. emerypharma.com

Table 3: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -CH₂- (in chain) | ~1.2-1.4 | Large, broad signal due to overlapping resonances of the long alkyl chain. |

| ¹H | -CH-OH | ~3.4-4.0 | The exact shift depends on solvent and hydrogen bonding. liverpool.ac.uk |

| ¹H | -OH | Variable | Broad signal, position is highly dependent on concentration, solvent, and temperature. |

| ¹³C | -CH₂- (in chain) | ~22-34 | A series of peaks for the different methylene carbons. |

| ¹³C | -CH-OH | ~65-75 | Deshielded compared to other sp³ carbons due to the electronegative oxygen atom. psu.edu |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netlabmanager.com These two techniques are complementary. mdpi.com

FTIR Spectroscopy: In the FTIR spectrum of this compound, the most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, broadened due to hydrogen bonding. researchgate.netresearchgate.net Strong absorptions corresponding to C-H stretching vibrations of the long alkyl chain would be observed between 2850 and 3000 cm⁻¹. libretexts.org A C-O stretching vibration would also be present, typically in the 1000-1200 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrations of the molecule. sapub.org While the O-H stretch is often weak in Raman spectra, the C-H stretching and C-C backbone vibrations of the alkyl chain would produce strong signals. researchgate.net This can provide information about the conformational order of the long hydrocarbon chain.

Together, FTIR and Raman spectroscopy confirm the presence of the key hydroxyl and alkyl functional groups in this compound. mdpi.com

Table 4: Key Vibrational Bands for this compound

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 (broad) researchgate.net | 3200-3600 | Strong in FTIR, often weak in Raman |

| C-H Stretch (alkyl) | 2850-3000 libretexts.org | 2850-3000 | Strong in both |

| CH₂ Bend | ~1470 | ~1440-1460 | Medium in both |

| C-O Stretch | 1000-1200 libretexts.org | 1000-1200 | Medium in FTIR, variable in Raman |

Advanced Mass Spectrometry (MS/MS, HRMS) for Molecular Formula and Fragment Analysis

Advanced mass spectrometry techniques, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are indispensable tools for the unambiguous identification of this compound. longdom.orglibretexts.org These methods provide detailed structural information through fragmentation analysis and precise molecular formula determination.

For the analysis of this compound, derivatization, typically silylation, is a common prerequisite to increase its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. uma.pt The resulting trimethylsilyl (B98337) (TMS) ether of this compound exhibits characteristic fragmentation patterns upon electron ionization.

High-resolution mass spectrometry offers the capability to determine the elemental composition of the parent ion and its fragments with high accuracy, which is crucial for confirming the molecular formula. acs.orgnih.gov The monoisotopic mass of underivatized this compound is 426.443681 g/mol , corresponding to the molecular formula C₂₈H₅₈O₂. epa.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by isolating a specific precursor ion and inducing its fragmentation to produce a characteristic spectrum of product ions. longdom.orglibretexts.org In the case of the silylated this compound, GC-MS analysis has identified several diagnostic marker ions. The cleavage between the two TMS-ether-bearing carbons is a key fragmentation pathway. uma.pt

Key Diagnostic Fragment Ions for Silylated this compound: uma.pt

| m/z | Fragment Identity/Origin |

| 73 | [Si(CH₃)₃]⁺ |

| 103 | [CH₂(OTMS)]⁺ |

| 129 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ |

| 147 | [(CH₃)₃Si-O=CH-CH=CH₂]⁺ |

| M-103 | [M - CH₂(OTMS)]⁺ |

These fragments provide a unique fingerprint for the identification of this compound in complex mixtures. The presence of these ions, coupled with the accurate mass measurement of the molecular ion by HRMS, affords a high degree of confidence in the identification.

Quantitative Analytical Method Development and Validation for this compound in Diverse Matrices

The accurate quantification of this compound in various sample types, such as sediments or biological tissues, necessitates the development and validation of robust analytical methods. researchgate.netvliz.be Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the techniques of choice for such quantitative analyses due to their high sensitivity and selectivity. nih.govmdpi.com

Method validation is a critical process that demonstrates the reliability and suitability of the analytical procedure. Key validation parameters, as typically required by regulatory guidelines, include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govnewswise.com

For the quantitative analysis of long-chain diols, including this compound, GC-MS is often operated in selected ion monitoring (SIM) mode. frontiersin.orgethz.ch This involves monitoring the characteristic fragment ions of the analyte, which significantly enhances the signal-to-noise ratio and, therefore, the sensitivity of the measurement.

Table of Typical Quantitative Method Validation Parameters:

The following table, while not exclusively for this compound due to the scarcity of publicly available specific validation data, illustrates the typical performance characteristics of a validated quantitative method for related lipid compounds in complex matrices. These parameters serve as a benchmark for what would be expected for a robust this compound quantification method.

| Parameter | Typical Acceptance Criteria | Example Finding for a Related Lipid |

| Linearity (R²) | R² ≥ 0.99 | A study on β-sitosterol showed a correlation coefficient (R²) of 0.9985 in a working range of 10–600 µg/mL. newswise.com |

| Accuracy (% Recovery) | 80-120% (or 85-115%) | For β-sitosterol, recovery values varied from 95.0% to 100.3%. newswise.com |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Within-day precision for β-sitosterol analysis had a relative standard deviation (RSD) of less than 3.26%. newswise.com |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | For β-sitosterol, the LOD was determined to be 0.36 mg/100 g. newswise.com |

| Limit of Quantification (LOQ) | Signal-to-Noise (S/N) ≥ 10 | The LOQ for β-sitosterol was found to be 1.20 mg/100 g. newswise.com |

This table is illustrative and based on data for a related sterol compound. The specific values for an this compound assay would need to be determined experimentally.

The development of a quantitative method for this compound would involve optimizing sample extraction, purification, derivatization (for GC-MS), and the instrumental analysis conditions. An internal standard, a structurally similar compound not present in the sample, is typically added at the beginning of the sample preparation process to correct for analyte losses during the procedure and for variations in instrument response.

Interactions and Functional Roles of Octacosane 1,2 Diol in Biological and Biomimetic Systems

Molecular Interactions within Lipid Bilayers and Biomembranes

The integration of long-chain lipids into biomembranes can significantly alter the physical state and functional properties of the bilayer. The extended C28 chain of octacosane-1,2-diol is a primary determinant of its behavior within these structures.

The introduction of very long-chain lipids into model membranes has a profound effect on their organization and fluidity. Coarse-grained molecular dynamics simulations have shown that lipids with very long-chain fatty acids (VLCFAs), such as C26, can induce the formation of highly ordered, gel-like domains within a more fluid lipid bilayer. biorxiv.orgbiorxiv.org These domains are characterized by a high order parameter of the acyl chains and a hexagonal packing of the lipid tails. biorxiv.orgbiorxiv.org The strong van der Waals forces between the extended, saturated alkyl chains drive this ordering, leading to a significant decrease in membrane fluidity. arxiv.org

Liposomes are vesicles composed of one or more lipid bilayers, widely used as models for cell membranes and as delivery vehicles. impactfactor.orgjaptronline.com The stability and properties of liposomes are highly dependent on the composition of their bilayers. xiahepublishing.com The incorporation of lipids with long, saturated alkyl chains has been shown to result in more condensed and stable bilayers with enhanced capacity for loading certain molecules. nih.gov

Given its amphiphilic nature, this compound can be integrated into liposomal structures, with its polar diol headgroup oriented toward the aqueous phase and its C28 tail embedded within the hydrophobic core of the bilayer. impactfactor.org The substantial length of its alkyl chain would significantly contribute to the stability of the liposome (B1194612) by increasing the van der Waals interactions within the bilayer, leading to a more ordered and less permeable membrane. arxiv.orgnih.gov While phospholipids (B1166683) are the primary structural components, other lipids like sphingolipids and sterols are often added to modulate liposome properties. impactfactor.orgxiahepublishing.com Long-chain diols such as this compound could potentially serve a similar function, enhancing the mechanical strength and reducing the passive leakage of encapsulated contents from the vesicle. xiahepublishing.com

Contribution to Surface Properties and Interfacial Phenomena in Natural and Engineered Systems

The dual character of this compound—a polar head and a long non-polar tail—makes it surface-active, influencing the properties of interfaces in both natural and synthetic contexts.

The aerial surfaces of terrestrial plants are covered by a cuticle, a hydrophobic layer primarily composed of cutin and waxes that is essential for preventing uncontrolled water loss. oup.comebin.pub The cuticular wax is a complex mixture of very-long-chain aliphatic compounds, and its composition is critical to its barrier function. oup.comubc.ca

Research has identified long-chain alkanediols as components of these protective waxes in various plant species. For instance, novel 1,2- and 1,3-diols with C22 and C24 chain lengths have been found in the petal wax of Cosmos bipinnatus. ubc.ca In Ricinus communis, homologous series of 1,3-alkanediols have also been reported in leaf cuticular waxes. researchgate.net Significantly, a close structural isomer, octacosane-1,3-diol, has been detected in the cuticular wax of the moss Funaria hygrometrica, particularly on the calyptra and sporophyte capsule. oup.com The presence of these long-chain diols in cuticular waxes underscores their role in establishing a nearly impermeable surface that is crucial for plant water homeostasis. ebin.pub Their long aliphatic chains contribute to the dense, hydrophobic matrix of the wax, which physically obstructs the diffusion of water vapor from the plant tissues into the atmosphere.

Table 1: Identification of Long-Chain Alkanediols in Plant Cuticular Waxes

| Plant Species | Compound Class | Chain Lengths Identified | Location | Reference(s) |

|---|---|---|---|---|

| Cosmos bipinnatus | 1,2-diols & 1,3-diols | C22, C24 | Petal Wax | ubc.ca |

| Funaria hygrometrica | 1,3-diols | C28 (Octacosane-1,3-diol) | Gametophyte & Sporophyte Wax | oup.com |

| Ricinus communis | 1,3-diols | Not specified | Leaf Wax | researchgate.net |

The behavior of molecules at interfaces is dictated by their structure. For long-chain amphiphiles, this involves orientation to minimize free energy. At a solid-liquid or liquid-liquid interface, this compound is expected to form a highly organized film. The polar 1,2-diol headgroup would preferentially interact with a polar phase (like water) or adsorb onto a hydrophilic solid surface. mdpi.com Concurrently, the long, hydrophobic C28 tail would extend away from the polar medium, aligning with a non-polar liquid or packing tightly against adjacent molecules at a solid interface. mdpi.com

Studies on self-assembled monolayers (SAMs) of long-chain alkanes and their derivatives show that increasing the alkyl chain length leads to more ordered, densely packed films due to stronger interchain van der Waals forces. mdpi.commpg.de The presence of hydroxyl groups can further enhance interfacial adhesion through hydrogen bonding. mdpi.com Therefore, at an interface, this compound would likely form a stable, ordered monolayer, effectively modifying the surface properties, such as wettability and friction. mdpi.com

Biochemical Activities and Interactions in Non-Human Organisms

Beyond its structural roles, this compound and related long-chain diols are synthesized by various microorganisms, indicating specific biochemical functions within these life forms. Long-chain diols, including C28 1,13-diols and C28 1,14-diols, are found in marine and riverine environments and are known to be produced by certain bacteria and eukaryotic algae, such as eustigmatophytes. copernicus.orgresearchgate.netcopernicus.org In these organisms, such lipids are fundamental components of cellular membranes, where they likely play a role analogous to that of other membrane-spanning lipids, contributing to the structural integrity and fluidity of the cell barrier. researchgate.net

The production of specific lipids is a key biochemical feature of many microbes, with metabolites often serving as signaling molecules or antimicrobial agents. nih.gov For example, various hydrocarbons and their derivatives produced by microbes are known to have biological activities. unl.pt While the specific biochemical activities of this compound itself are not extensively detailed, its presence as a natural product in microorganisms points to an established role in their biology, primarily as a structural lipid. The distribution of these long-chain diols in sediments is now widely used by geochemists as a biomarker to trace the past presence of these microbial communities and reconstruct paleoenvironmental conditions. copernicus.orgresearchgate.net

Association with Specific Metabolic Pathways in Plant Systems (e.g., as a ferulate derivative)

This compound has been identified as a component of specialized metabolic pathways in certain plants, particularly in the form of a ferulate derivative. Research on sweet basil (Ocimum basilicum) has revealed the presence of 1,28-octacosane diol ferulate within the plant's peltate glandular trichomes (PGTs), the structures responsible for producing its characteristic essential oils. oup.comresearchgate.net

In a study involving transgenic sweet basil lines with reduced expression of a specific acyltransferase (ObCAAT1), researchers observed an accumulation of coniferyl alcohol and its putative derivatives. oup.com Among these derivatives was 1,28-octacosane diol ferulate, which was detected through comparative liquid chromatography-mass spectrometry (LC-MS) analysis of the transgenic and wild-type plants. oup.com The presence of this compound, alongside others like hydroxy-3-methoxycinnamate and dihydroxy methoxy (B1213986) flavones, suggests a metabolic link to coniferyl alcohol. oup.com The shared hydroxy methoxy group in the chemical structures of these metabolites indicates they are likely derived from coniferyl alcohol, which serves as a key intermediate in the biosynthesis of many plant compounds, including phenylpropenes and lignin. oup.com

This finding situates this compound within the broader phenylpropanoid pathway, a major route for the synthesis of a wide array of secondary metabolites in plants. The esterification of the long-chain diol with ferulic acid (a hydroxycinnamic acid) to form 1,28-octacosane diol ferulate points to a specific biochemical modification process. oup.comnih.gov While the precise enzymatic steps leading to the formation of this compound itself are not fully elucidated in this context, its incorporation into a ferulate ester highlights a functional role in the complex metabolic network of sweet basil. oup.com

Table 1: Putative Coniferyl Alcohol Derivatives Identified in Sweet Basil (Ocimum basilicum)

| Compound Name | Concentration Range (ng/mg) | Putative Precursor | Reference |

|---|---|---|---|

| 4-hydroxy-3-methoxycinnamate | 0.4–0.5 | Coniferyl alcohol | oup.com |

| 1,28-octacosane diol ferulate | 0.2–0.3 | Coniferyl alcohol | oup.com |

| Dihydroxy methoxy flavone | 0.1–0.3 | Coniferyl alcohol | oup.com |

Ecological Roles in Microbial Communities and Environmental Biogeochemistry

The ecological significance of this compound is beginning to be understood through its detection in specific microbial organisms and its relationship to other long-chain diols that serve as important biogeochemical markers.

Direct evidence for a microbial source of this compound comes from lipidomic analysis of the microalga Hemiselmis andersenii. uma.pt A study characterizing the lipophilic extracts of this species successfully identified this compound, establishing its presence within a member of the phytoplankton community. uma.pt This finding is significant because phytoplankton form the base of many aquatic food webs, and their specific lipid biomarkers can be preserved in sediments, offering clues about past ecosystems.

While research specifically detailing the biogeochemical role of this compound is limited, the functions of structurally similar long-chain diols (LCDs) are well-documented and provide valuable context. Various C28, C30, and C32 diols, with hydroxyl groups at positions like 1,13, 1,14, or 1,15, are known to be produced by different unicellular algae, including Eustigmatophytes and Proboscia diatoms. frontiersin.orgfrontiersin.orgugr.es These LCDs are ubiquitous in marine and lake sediments and their relative distributions are used by geochemists to reconstruct past environmental conditions. frontiersin.orgcopernicus.org For instance, the Long-chain Diol Index (LDI), which is based on the ratios of different C28 and C30 diols, is correlated with sea surface temperature. frontiersin.orgugr.es The presence of 1,14-diols has been linked to upwelling and high nutrient conditions, as their primary producers, Proboscia diatoms, thrive in such environments. frontiersin.orgugr.es Given that this compound is a C28 diol produced by a microalga, it could potentially serve as a biomarker for the presence of Hemiselmis andersenii or related species in the paleoenvironmental record.

Furthermore, the structure of this compound suggests a possible role in microbial metabolic cycles involving long-chain alkanes. Octacosane (B166375), the parent alkane, is a common component of plant waxes and petroleum. calstate.eduresearchgate.net Microorganisms, including various bacteria and fungi, are known to degrade long-chain alkanes. mdpi.comactpac.eu This degradation process often proceeds via oxidation, where hydroxyl groups are added to the alkane chain, frequently forming diols as metabolic intermediates before further breakdown. mdpi.comlboro.ac.uk Therefore, this compound could be an intermediate product in the microbial biodegradation of octacosane in soil and sediment environments.

Table 2: Occurrence and Biogeochemical Significance of Selected Long-Chain Diols

| Compound Name | Carbon Chain Length | Typical Source Organisms | Biogeochemical Significance/Use | Reference(s) |

|---|---|---|---|---|

| This compound | C28 | Microalga (Hemiselmis andersenii) | Potential biomarker for source organism. | uma.pt |

| C28 1,13-Diol | C28 | Eustigmatophyte algae | Component of the Long-chain Diol Index (LDI) for sea surface temperature reconstruction. | frontiersin.org, copernicus.org |

| C28 1,14-Diol | C28 | Proboscia diatoms, Apedinella radians | Indicator of upwelling and nutrient-rich waters. | frontiersin.org, ugr.es |

| C30 1,15-Diol | C30 | Eustigmatophyte algae | Key component of the LDI proxy for sea surface temperature. | frontiersin.org, copernicus.org |

| C32 1,15-Diol | C32 | Freshwater Eustigmatophyte algae | Marker for riverine input into marine environments. | copernicus.org |

Computational Chemistry and Theoretical Investigations of Octacosane 1,2 Diol

Molecular Dynamics (MD) Simulations for Conformational Analysis and Condensed Phase Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD can track the trajectory of each particle over time, providing a detailed picture of dynamic processes, conformational changes, and phase behavior.

The structure of octacosane-1,2-diol, featuring a long, nonpolar hydrocarbon tail (C28) and a polar diol head group, makes it an amphiphilic molecule with a propensity for self-assembly in solution. MD simulations are ideally suited to explore how these molecules aggregate to minimize unfavorable interactions and stabilize the system.

Simulations can reveal the spontaneous formation of complex structures such as micelles or bilayers. The process involves the hydrophobic tails clustering together to minimize their contact with a polar solvent like water, while the hydrophilic 1,2-diol head groups remain exposed to the solvent, forming hydrogen bonds. All-atom MD simulations can be employed to study the aggregation properties by varying the number of monomers in an aqueous environment rsc.org. These simulations can track the formation of clusters and characterize their structure, size, and orientation (e.g., parallel or antiparallel stacking) rsc.org. The critical nucleation size for stable fibril or aggregate formation can also be investigated by simulating systems with an increasing number of peptides or molecules nih.gov.

The primary driving forces for the self-assembly of this compound would be:

Hydrophobic Interactions: The strong tendency of the C28 alkyl chains to avoid contact with water.

Van der Waals Forces: Attractive forces between the long alkyl chains that stabilize the aggregated core.

Hydrogen Bonding: The 1,2-diol head groups can form hydrogen bonds with each other and with water molecules, stabilizing the exterior of the aggregate.

Table 1: Key Interactions Driving Self-Assembly of Amphiphiles

| Interaction Type | Molecular Moiety Involved | Role in Aggregation |

|---|---|---|

| Hydrophobic Effect | C28 Alkyl Chain | Drives initial clustering in polar solvents. |

| Van der Waals Forces | C28 Alkyl Chain | Stabilizes the packed, nonpolar core of the aggregate. |

| Hydrogen Bonding | 1,2-Diol Head Group | Stabilizes the aggregate surface via interaction with solvent and other head groups. |

| Cation-π Interactions | Aromatic Rings (if present) | Can drive aggregation through interactions with cations in the system. rsc.org |

The behavior of this compound can change dramatically when it is confined within nanopores or near surfaces, a scenario relevant to catalysis and material science. MD simulations of the related molecule, n-octacosane, mixed with water in confined spaces provide significant insights. sci-hub.seresearchgate.net

Studies have shown that in hydrophobic mesopores (like graphene or silicon carbide), n-octacosane forms layers at the pore walls, while water occupies the center. sci-hub.seresearchgate.net Conversely, in hydrophilic pores (like titanium dioxide), water molecules organize into layers on the surface, shielding the n-octacosane, which then occupies the pore's center. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a means to investigate the electronic structure, spectroscopic properties, and chemical reactivity of molecules from first principles.

While no specific DFT studies on this compound are readily available, this methodology is routinely applied to interpret the spectra of complex organic molecules. DFT calculations can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. By comparing calculated parameters with experimental data, a definitive assignment of spectroscopic signals to specific atoms or functional groups can be made.

For this compound, DFT could be used to:

Calculate the ¹H and ¹³C NMR chemical shifts, helping to distinguish the signals of the carbons and protons near the diol group (C1 and C2) from those in the long alkyl chain.

Simulate the IR spectrum to identify the vibrational modes associated with the O-H stretching of the diol group, C-O stretching, and the various C-H bending and stretching modes of the alkyl chain.

Investigate how intramolecular hydrogen bonding between the two adjacent hydroxyl groups affects their characteristic spectroscopic signals.

Table 2: Illustrative Application of DFT for Spectroscopic Analysis of a Diol

| Parameter | Experimental Value (Hypothetical) | DFT Calculated Value (Hypothetical) | Assignment |

|---|---|---|---|

| ¹³C NMR Shift | ~75 ppm | ~74.5 ppm | C1-OH |

| ¹³C NMR Shift | ~68 ppm | ~67.8 ppm | C2-OH |

| ¹³C NMR Shift | ~32 ppm | ~31.9 ppm | C3 |

| IR Frequency | ~3350 cm⁻¹ | ~3360 cm⁻¹ | O-H Stretch (H-bonded) |

| IR Frequency | ~1050 cm⁻¹ | ~1045 cm⁻¹ | C-O Stretch |

Quantum chemistry is essential for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms, transition states, and activation energies. For this compound, this could be applied to understand its oxidation, degradation, or synthesis pathways.

For example, the atmospheric oxidation of long-chain organic molecules is often initiated by a reaction with a hydroxyl (OH) radical. escholarship.org A computational study could model this process for this compound by:

Identifying Reaction Sites: Calculating the energy required to abstract a hydrogen atom from different positions along the carbon chain.

Locating Transition States: Finding the lowest-energy pathway for the reaction, such as OH radical addition or H-atom abstraction.

Calculating Reaction Energetics: Determining the enthalpy and free energy changes for each step, which indicates whether a reaction is favorable and what products are likely to form. escholarship.org

Such models have shown that for long-chain alkanes, oxidation can lead to functionalization (adding oxygenated groups) or fragmentation (breaking C-C bonds). escholarship.org The presence of the diol group in this compound would likely influence the initial sites of attack, making the carbons adjacent to the hydroxyl groups (C1, C2) particularly susceptible to further oxidation.

In Silico Prediction of Molecular Interactions and Structural Determinants

In silico methods encompass a broad range of computational techniques used to predict molecular properties and interactions, often as a screening tool in drug discovery and materials science. nih.gov These methods can estimate the physicochemical properties of this compound and predict how it will interact with biological targets or other materials.

Key properties that can be predicted include:

Lipophilicity (LogP): The octanol-water partition coefficient is a crucial measure of a molecule's hydrophobicity. The long C28 chain would give this compound a very high predicted LogP value, indicating poor water solubility despite the polar diol group.

Aqueous Solubility (LogS): This prediction would quantify the molecule's low solubility in water.

Pharmacokinetic Properties (ADMET): If considering the molecule for biological applications, in silico tools can predict its absorption, distribution, metabolism, excretion, and toxicity profile based on its structure. nih.govju.edu.jo

Molecular Docking: This technique predicts the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For example, one could dock this compound into the active site of an enzyme to predict if it acts as a substrate or inhibitor.

These predictive models rely on quantitative structure-property relationships (QSPR) or force-field-based scoring functions to correlate a molecule's structural features with its expected behavior. researchgate.netucl.ac.uk For this compound, its large size and distinct amphiphilic character are the primary structural determinants that would govern its predicted interaction profile.

Potential Applications and Future Research Directions for Octacosane 1,2 Diol

Leveraging Octacosane-1,2-diol as a Building Block in Advanced Materials Science

The distinct architecture of this compound makes it a valuable monomer for creating materials with tailored properties. The long, polyethylene-like chain can impart flexibility, hydrophobicity, and crystallinity, while the reactive diol head can be used to build polymer backbones or attach functional groups.

Design and Synthesis of Novel Polymers and Macromolecular Architectures

Long-chain aliphatic diols are established building blocks for the synthesis of high-performance polymers such as polyesters and polyurethanes through polycondensation reactions. researchgate.netmdpi.comessentialchemicalindustry.org The incorporation of long methylene (B1212753) sequences can lead to polymers with desirable thermal properties, such as high melting points, and mechanical characteristics similar to polyethylene. researchgate.netrsc.org

By reacting this compound with various dicarboxylic acids or diisocyanates, a wide array of novel polymers can be synthesized. researchgate.netessentialchemicalindustry.org For example, condensation with a long-chain diacid could produce a polyester (B1180765) with extensive crystalline domains, leading to a material with high strength and thermal stability. mdpi.comrsc.org The use of acyclic diene metathesis (ADMET) polymerization is another effective method for creating advanced functional polymers from long-chain diols, offering precise control over the macromolecular architecture. mdpi.comacs.org These synthesis routes could yield semicrystalline polymers that are promising alternatives to conventional thermoplastics like polyethylene. researchgate.netacs.org

| Polymer Type | Co-monomer | Polymerization Method | Potential Properties of Resulting Polymer |

|---|---|---|---|

| Polyester | Long-chain dicarboxylic acid (e.g., 1,20-eicosanedioic acid) | Polycondensation | Semicrystalline, high melting temperature, hydrophobic. mdpi.comrsc.org |

| Polyurethane | Aliphatic diisocyanate (e.g., hexamethylene diisocyanate) | Polycondensation | Polyethylene-like, good thermal stability, flexible. researchgate.netmdpi.com |

| Polycarbonate | Dihalides and CO2 (with catalyst) | Polycondensation | High molecular weight, potential for biocompatibility. researchgate.net |

| Polyphosphoester | Dialkyl phosphonates | Polycondensation | Biocompatible, biodegradable, potential for drug delivery. mdpi.com |

Formulation of Specialized Surfactants and Emulsifying Agents